1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid
CAS No.: 345955-48-8
Cat. No.: VC1981578
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 345955-48-8 |
|---|---|
| Molecular Formula | C13H22N2O5 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-8-10(16)15-6-4-9(5-7-15)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) |
| Standard InChI Key | ULZRHGGXRMHKJW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O |
Introduction
Basic Identification and Nomenclature
1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid is registered with the Chemical Abstracts Service (CAS) number 345955-48-8. The compound is recognized under multiple systematic and common names in chemical databases and literature.
Identification Markers
| Parameter | Information |
|---|---|
| CAS Number | 345955-48-8 |
| Molecular Formula | C13H22N2O5 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid |
| European Community (EC) Number | 675-188-6 |
The compound possesses several synonyms in scientific literature, including:
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1-(boc-amino-acetyl)-piperidine-4-carboxylic acid
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1-[N-(tert-butoxycarbonyl)glycyl]piperidine-4-carboxylic acid
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1-(2-((tert-Butoxycarbonyl)amino)acetyl)piperidine-4-carboxylic acid
Structural Characteristics
The structure of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid features several key functional groups that contribute to its chemical behavior and utility in organic synthesis.
Key Structural Elements
The compound incorporates:
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A piperidine ring (six-membered heterocyclic ring containing nitrogen)
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A carboxylic acid group at position 4 of the piperidine
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A 2-tert-butoxycarbonylamino-acetyl group attached to the piperidine nitrogen
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A tert-butoxycarbonyl (Boc) protecting group on the amino function
This structural arrangement creates a molecule with multiple reaction sites, making it valuable for chemical synthesis and modification. The presence of both protected amino and carboxylic acid groups provides orthogonal functionality that can be selectively manipulated in synthetic sequences.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid is essential for its proper handling and application in research settings.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Solubility | Chloroform (Slightly), Methanol (Slightly), DMSO |
| Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-8-10(16)15-6-4-9(5-7-15)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) |
| Standard InChIKey | ULZRHGGXRMHKJW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O |
Structurally, the compound contains reactive functional groups including the carboxylic acid and the protected amino group, which influence its chemical behavior and reactivity patterns .
Chemical Reactivity
The compound exhibits characteristic reactivity associated with:
These reactivity patterns make 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid valuable in sequential synthetic transformations where controlled reactivity is required.
Synthetic Approaches and Related Compounds
Several synthetic approaches have been documented for preparing 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid and related compounds. These methods typically involve manipulation of piperidine derivatives and protection-deprotection strategies.
Related Piperidine Compounds
While the search results don't provide a direct synthesis route for 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid specifically, we can examine related compounds and their synthesis to understand potential approaches.
For instance, 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid, a related compound, is synthesized as follows:
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Starting with 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Dissolving it in NaOH and t-butanol
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Adding Boc2O (di-tert-butyl dicarbonate)
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Stirring at ambient temperature for approximately 18 hours
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Isolating the product through a series of filtration, extraction, and purification steps
Similar approaches involving protection of amine groups using Boc anhydride and subsequent functionalization of the piperidine ring are common in the synthesis of such compounds .
Similar Structural Analogs
The search results also reveal information about several structurally related compounds that share features with our target molecule:
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4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid (CAS: 368866-07-3)
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1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (CAS: 84358-13-4)
The structural similarities between these compounds suggest common synthetic pathways and applications in chemical research.
Applications and Research Significance
1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid has found significant applications in various research domains, particularly in chemical synthesis and drug development.
Research Applications
The compound serves several important functions in research settings:
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Building Block in Organic Synthesis: It functions as a key intermediate in the preparation of more complex molecules, particularly those containing piperidine scaffolds.
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Proteomics Research: The compound is utilized in proteomics studies, where it contributes to investigations of protein structures and functions. Its unique functionality allows for specific chemical modifications and labeling of proteins.
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Peptide Chemistry: The protected amino and carboxylic acid groups make it suitable for peptide synthesis, where controlled coupling reactions are essential .
Drug Development Applications
While the search results don't explicitly mention drug development applications for this specific compound, structurally related piperidine derivatives have shown significant utility in pharmaceutical research:
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Many piperidine-containing compounds serve as scaffolds in medicinal chemistry for developing new therapeutic agents
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The protected functional groups allow for selective modification during drug candidate synthesis
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The structural features present in this compound appear in various bioactive molecules
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Room temperature (though cool, dark storage below 15°C may be optimal for long-term storage) |
| Stability | Stable under normal conditions; can be shipped at room temperature |
| Container Type | Sealed container protected from moisture and light |
| Special Precautions | Avoid exposure to strong oxidizing agents and extreme pH conditions |
The compound appears to be relatively stable under standard laboratory conditions when properly stored .
Analytical Characterization
Analytical methods for characterizing 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid typically include spectroscopic and chromatographic techniques that confirm its identity and purity.
Identification Methods
Common analytical approaches include:
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns
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Nuclear Magnetic Resonance (NMR): Elucidates structural details through 1H and 13C NMR spectroscopy
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Infrared Spectroscopy (IR): Identifies characteristic functional groups such as carboxylic acid, amide, and carbamate
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